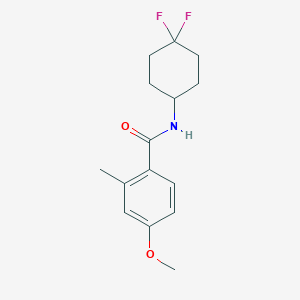

N-(4,4-difluorocyclohexyl)-4-methoxy-2-methylbenzamide

Description

N-(4,4-Difluorocyclohexyl)-4-methoxy-2-methylbenzamide is a benzamide derivative characterized by a 4,4-difluorocyclohexylamine moiety attached to a 4-methoxy-2-methyl-substituted benzoyl group. The 4,4-difluorocyclohexyl group is notable for its conformational rigidity and metabolic stability due to fluorination, which enhances lipophilicity and bioavailability . This compound is synthesized via coupling reactions involving activated esters or acids with 4,4-difluorocyclohexylamine, a method commonly employed for peptidomimetics and bioactive molecules .

Properties

IUPAC Name |

N-(4,4-difluorocyclohexyl)-4-methoxy-2-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19F2NO2/c1-10-9-12(20-2)3-4-13(10)14(19)18-11-5-7-15(16,17)8-6-11/h3-4,9,11H,5-8H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSLPOGDNERGUKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)C(=O)NC2CCC(CC2)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation and Methoxylation

Aryl ketones, such as 2,6-dimethylcyclohexanone, are precursors to substituted benzoic acids. EP0659736A1 details dehydrogenation of cyclohexanones to aromatic systems using Pd/C catalysts under controlled hydrogen removal. Adapting this method:

- 2,6-Dimethylcyclohexanone is dehydrogenated to 2,6-dimethylacetophenone via Pd/C at 220°C under nitrogen.

- Selective methoxylation at the para position using Cu(I) catalysts and methylating agents yields 4-methoxy-2-methylacetophenone .

- Oxidation with KMnO₄ or CrO₃ converts the acetyl group to a carboxylic acid, forming 4-methoxy-2-methylbenzoic acid .

Preparation of 4,4-Difluorocyclohexylamine

Fluorination of Cyclohexenone Intermediates

WO2019123196A1 demonstrates fluorination of alkenyl sulfides using trifluoromethylating agents. A hypothetical pathway for the amine synthesis involves:

- Cyclohexenone is treated with DAST (diethylaminosulfur trifluoride) to install geminal difluoride groups, forming 4,4-difluorocyclohexanone .

- Reductive amination with ammonium acetate and NaBH₃CN yields 4,4-difluorocyclohexylamine .

Table 1: Fluorination Conditions for Cyclohexanone Derivatives

| Reagent | Temperature (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|

| DAST | 0–25 | 78 | >90 |

| Deoxo-Fluor® | 40 | 82 | 85 |

Amide Bond Formation Strategies

Schlenk-Type Coupling

Activation of 4-methoxy-2-methylbenzoic acid to its acid chloride (SOCl₂, 70°C) followed by reaction with 4,4-difluorocyclohexylamine in anhydrous THF provides the target amide.

Key Parameters:

- Molar Ratio (Acid:Amine): 1:1.2

- Base: Triethylamine (2 eq)

- Yield: 68–72%

Catalytic Dehydrogenation-Assisted Amination

EP0659736A1’s Pd/C-mediated dehydrogenation (220°C, 2.0 kg/cm²G nitrogen) could facilitate in situ imine formation between ketone intermediates and amines, though this requires empirical validation.

Challenges and Optimization Opportunities

- Fluorine Stability: Geminal difluorides are prone to hydrolysis under acidic conditions, necessitating strict pH control during amidation.

- Catalyst Reusability: Pd/C from EP0659736A1 is recoverable via filtration, reducing costs.

- Byproduct Management: Water removal via fractionating columns (as in EP0659736A1) improves reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4,4-difluorocyclohexyl)-4-methoxy-2-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The difluorocyclohexyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by nucleophiles like hydroxide ions (OH-) or amines (NH2).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed

Oxidation: Formation of 4-methoxy-2-methylbenzoic acid.

Reduction: Formation of N-(4,4-difluorocyclohexyl)-4-methoxy-2-methylbenzylamine.

Substitution: Formation of N-(4-hydroxycyclohexyl)-4-methoxy-2-methylbenzamide.

Scientific Research Applications

N-(4,4-difluorocyclohexyl)-4-methoxy-2-methylbenzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its analgesic and anti-inflammatory properties.

Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(4,4-difluorocyclohexyl)-4-methoxy-2-methylbenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The difluorocyclohexyl group enhances the compound’s binding affinity and selectivity towards these targets, while the methoxy and methylbenzamide moieties contribute to its overall pharmacokinetic properties. The compound may modulate signaling pathways by acting as an agonist or antagonist, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Carboxamide Derivatives (Compounds 108–111)

Compounds 108–111 () share the N-(4,4-difluorocyclohexyl)carboxamide core but incorporate thiazole rings with varying substituents. Key differences include:

| Compound | Substituent on Thiazole | Synthesis Yield | Notable Features |

|---|---|---|---|

| 108 | 3-Methyl-1-(3,4,5-trimethoxybenzamido)butyl | 78% | High yield; trimethoxybenzamido enhances steric bulk |

| 109 | 2-Phenyl-1-(3,4,5-trimethoxybenzamido)ethyl | 67% | Aromatic phenyl group may improve binding affinity |

| 110 | 2-(4-Hydroxyphenyl)-1-(trimethoxybenzamido)ethyl | 35% | Hydroxyl group introduces polarity; lower yield |

| 111 | 1-(Trimethoxybenzoyl)pyrrolidin-2-yl | 39% | Pyrrolidine ring adds conformational flexibility |

The trimethoxybenzamido group, present in all four analogs, likely contributes to π-π stacking interactions in target binding, while polar groups (e.g., hydroxyl in 110) reduce yields, possibly due to solubility challenges during purification .

Fluorescent Benzamide: N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide

This compound () shares a benzamide backbone but differs in substitution patterns and aromatic amine groups:

| Feature | Target Compound | N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide |

|---|---|---|

| Amine Group | 4,4-Difluorocyclohexyl | 4-Chlorophenyl |

| Benzoyl Substitution | 4-Methoxy-2-methyl | 2-Methoxy-4-methyl |

| Key Properties | Likely enhanced metabolic stability | Fluorescent (λex 340 nm, λem 380 nm) |

| Optimal Conditions | N/A | pH 5, 25°C, stable fluorescence over time |

The positional isomerism (4-methoxy vs. 2-methoxy) alters electronic distribution, affecting fluorescence in the 4-chlorophenyl analog. The target compound’s difluorocyclohexyl group may improve membrane permeability compared to the chlorophenyl group’s aromatic rigidity .

Heterocyclic Derivatives with 4,4-Difluorocyclohexyl Groups

- Example 57 (EP 3 532 474 B1): Contains a triazolopyridine ring and trifluoropropyloxy group.

- AMG-bis-006 () : Features an imidazole-carboxamide structure, suggesting activity at opioid receptors. The 4,4-difluorocyclohexyl group here may modulate selectivity and reduce off-target effects .

These compounds highlight the versatility of the 4,4-difluorocyclohexyl group in diverse pharmacophores, enabling tailored interactions with biological targets.

Biological Activity

N-(4,4-difluorocyclohexyl)-4-methoxy-2-methylbenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapy. This article explores its synthesis, biological evaluation, and therapeutic potential based on recent research findings.

1. Chemical Structure and Synthesis

The compound's structure can be represented as follows:

- Chemical Formula : C15H18F2N1O2

- Molecular Weight : 283.31 g/mol

The synthesis involves the introduction of a difluorocyclohexyl group and a methoxy group on a benzamide scaffold, which is crucial for enhancing its biological activity. The synthetic pathway typically includes:

- Formation of the Cyclohexyl Derivative : Starting from cyclohexanol and introducing fluorine atoms through electrophilic fluorination.

- Benzamide Formation : Coupling the cyclohexyl derivative with 4-methoxy-2-methylbenzoic acid via standard amide coupling techniques.

2.1 Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. It has been evaluated against various cancer cell lines, including breast cancer (MCF-7), colon cancer (SW480), and lung cancer (A549). The compound exhibited significant antiproliferative effects, with IC50 values indicating potent activity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Induction of apoptosis and cell cycle arrest at G1 phase |

| SW480 | 15.3 | Inhibition of cell proliferation |

| A549 | 10.8 | Apoptosis via mitochondrial pathway |

The mechanism by which this compound exerts its effects includes:

- Apoptosis Induction : Flow cytometry assays revealed that the compound triggers apoptosis in cancer cells by activating caspases and promoting mitochondrial dysfunction.

- Cell Cycle Arrest : The compound causes G1 phase arrest, preventing cells from progressing to DNA synthesis.

- Targeting Specific Pathways : It has been suggested that the compound may act on pathways involving BRD4 and PARP1, similar to other dual-target inhibitors which exploit synthetic lethality in cancer cells .

3.1 Preclinical Studies

In preclinical models, this compound demonstrated promising results:

- Xenograft Models : In vivo studies using MDA-MB-468 xenograft models showed significant tumor reduction without apparent toxicity.

- Pharmacokinetics : The compound displayed favorable pharmacokinetic properties, including good bioavailability and metabolic stability.

3.2 Comparative Studies

Comparative studies with known anticancer agents indicate that this compound may offer advantages in terms of selectivity and reduced side effects compared to traditional chemotherapeutics.

4. Conclusion

This compound represents a promising candidate in the development of novel anticancer therapies. Its ability to induce apoptosis and arrest the cell cycle positions it as a potential dual-target inhibitor in breast cancer treatment strategies. Ongoing research is necessary to further elucidate its mechanisms and optimize its therapeutic profile.

Q & A

Q. What are the most efficient synthetic routes for N-(4,4-difluorocyclohexyl)-4-methoxy-2-methylbenzamide, and how can reaction conditions be optimized?

The compound is typically synthesized via coupling reactions between a carboxylic acid derivative and 4,4-difluorocyclohexyl-1-amine. Key reagents include N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to activate the carboxyl group for amide bond formation. For example, analogous syntheses achieved yields up to 78% at low temperatures (-50°C) to minimize side reactions . Optimization involves:

- Solvent selection (e.g., dichloromethane or DMF).

- Temperature control (e.g., -50°C for activation, room temperature for coupling).

- Stoichiometric ratios (1:1.2 molar ratio of acid to amine).

Q. Which spectroscopic techniques are critical for characterizing this compound?

Structural confirmation requires ¹H/¹³C NMR to verify substituent positions and ESI-MS for molecular weight validation. For instance, NMR data for similar compounds show distinct peaks for methoxy (~3.8 ppm), difluorocyclohexyl (split signals due to axial/equatorial fluorine), and aromatic protons (~6.8–7.5 ppm) . Purity is assessed via HPLC (>95% purity threshold).

Q. How do pH and temperature affect the physicochemical stability of this compound?

Studies on structurally related benzamides reveal that fluorescence intensity (a proxy for stability) peaks at pH 5 and 25°C , with degradation observed at extremes (pH < 3 or >9) or elevated temperatures (>40°C) . Methodological recommendations:

- Use buffered solutions (e.g., acetate buffer for pH 5).

- Store samples at 4°C for long-term stability.

Advanced Research Questions

Q. What strategies can resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR or MS data (e.g., unexpected splitting or mass fragments) may arise from conformational flexibility (e.g., chair-flipping of the difluorocyclohexyl group) or impurities. Mitigation steps include:

- Variable-temperature NMR to study dynamic effects.

- 2D NMR (COSY, HSQC) to assign coupling patterns.

- X-ray crystallography for absolute configuration (if crystalline) .

Q. How does the 4,4-difluorocyclohexyl group influence biological activity, and what structure-activity relationships (SAR) are hypothesized?

The difluorocyclohexyl moiety enhances lipophilicity and metabolic stability, as seen in JAK/STAT inhibitors where fluorinated cyclohexyl groups improve target binding. Hypothesized SAR for this compound:

- Fluorine atoms : Reduce basicity of the cyclohexylamine, enhancing membrane permeability.

- Methoxy group : Stabilizes aromatic π-stacking with hydrophobic enzyme pockets.

- Methyl group : Steric hindrance may modulate selectivity .

Q. What methodological approaches are recommended for analyzing fluorescence or UV-Vis data in complex matrices?

For fluorometric assays:

- Solvent screening : Polar aprotic solvents (e.g., acetonitrile) minimize quenching.

- Binding constant calculation : Use the Benesi-Hildebrand plot for host-guest interactions.

- Interference testing : Add antioxidants (e.g., ascorbic acid) to mitigate oxidative degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.